tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate
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Overview
Description
tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cycloheptyl ring, and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- tert-Butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-cyclooctyl-3-hydroxypropan-2-yl)carbamate
Comparison: tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate is unique due to the presence of the cycloheptyl ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring sizes, such as cyclohexyl or cyclopentyl derivatives. The cycloheptyl ring can influence the compound’s reactivity, stability, and interactions with molecular targets .
Biological Activity
tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate, also known as tert-butyl N-(1-cycloheptyl-3-hydroxypropan-2-yl)carbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a cycloheptyl-substituted hydroxypropan-2-yl moiety, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C14H27NO3, with a specific structure that includes a carbamate functional group. This structural uniqueness is hypothesized to confer distinct biological properties compared to other similar compounds.
Property | Value |
---|---|
Molecular Formula | C14H27NO3 |
CAS Number | 103322-56-1 |
Physical Form | Solid or semi-solid |
Storage Conditions | Store at -20°C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition or modulation of their activity. This interaction may affect various cellular processes, including signal transduction, metabolism, and gene expression.
Pharmacological Potential
Research indicates that this compound may have applications in medicinal chemistry, particularly as a potential drug candidate for anti-inflammatory and anticancer therapies. The structural features of this compound suggest it could modulate enzyme activities relevant to disease pathways .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal insights into the unique biological properties of this compound. For example:
These comparisons highlight how variations in the cycloalkane structure can influence solubility and binding affinity to biological targets.
Properties
IUPAC Name |
tert-butyl N-(1-cycloheptyl-3-hydroxypropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-13(11-17)10-12-8-6-4-5-7-9-12/h12-13,17H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDQNJZORBYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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